Enhanced Binding Affinity of neoSTX vs. STX at Skeletal Muscle Sodium Channels
neoSTX demonstrates higher binding affinity for the adult rat skeletal muscle sodium channel (μI/Scn4a) compared to saxitoxin, with a difference in Gibbs free energy (ΔG) of approximately 1.3 kcal/mol favoring neoSTX [1]. Mutant cycle analysis identified an attractive interaction (ΔΔG = -1.3 ± 0.1 kcal/mol) between the N-1 hydroxyl group of neoSTX and Tyr-401 of the channel, likely mediated by hydrogen bonding, which is absent in STX [1]. Additionally, neoSTX showed a repulsive interaction with Asp-400 (ΔΔG = 1.4 ± 0.1 kcal/mol), indicating a complex interaction network that quantitatively distinguishes neoSTX binding energetics from STX [1].
| Evidence Dimension | Binding free energy difference (ΔG) at rat skeletal muscle Nav channel (μI/Scn4a) |
|---|---|
| Target Compound Data | neoSTX exhibits higher affinity than STX |
| Comparator Or Baseline | Saxitoxin (STX) |
| Quantified Difference | ΔG ≈ 1.3 kcal/mol favoring neoSTX; N1-OH to Tyr-401 attractive interaction ΔΔG = -1.3 ± 0.1 kcal/mol |
| Conditions | Mutant cycle analysis on adult rat skeletal muscle Na+ channel (μI/Scn4a) expressed in heterologous system |
Why This Matters
This direct energetic quantification establishes neoSTX as a structurally distinct molecular probe for sodium channel site 1, enabling more precise pharmacological interrogation than STX.
- [1] Penzotti JL, Lipkind G, Fozzard HA, Dudley SC Jr. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis. Biophys J. 1998;75(6):2647-2657. View Source
